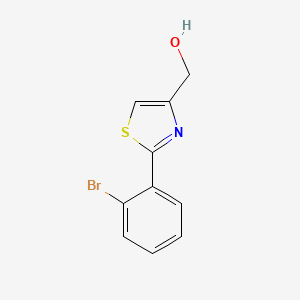
(2-(2-Bromophenyl)thiazol-4-yl)methanol
Descripción general
Descripción
“(2-(2-Bromophenyl)thiazol-4-yl)methanol” is a chemical compound that belongs to the class of thiazole derivatives . It has a molecular formula of C10H8BrNOS and an average mass of 270.146 Da .
Synthesis Analysis
The synthesis of thiazole derivatives has been reported in various studies . For example, a novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .Molecular Structure Analysis
The molecular structure of “(2-(2-Bromophenyl)thiazol-4-yl)methanol” can be represented by the SMILES stringBrC1=CC=C(C=C1)C2=CSC(CO)=N2 . The InChI code for this compound is 1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 . Physical And Chemical Properties Analysis
“(2-(2-Bromophenyl)thiazol-4-yl)methanol” has a density of 1.9±0.1 g/cm3, a boiling point of 288.3±15.0 °C at 760 mmHg, and a flash point of 128.1±20.4 °C . It has a molar refractivity of 36.9±0.3 cm3, a polar surface area of 61 Å2, and a molar volume of 102.1±3.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research has been conducted on the synthesis and spectral characterization of novel compounds closely related to "(2-(2-Bromophenyl)thiazol-4-yl)methanol", focusing on their structural optimization and theoretical vibrational spectra analysis through density functional theory (DFT) calculations. These studies aim to understand the structural changes in the molecule due to the substitution of electron-withdrawing groups and analyze their thermodynamic stability and reactivity in both ground and excited states (Shahana & Yardily, 2020).
Antimicrobial Activity
- Compounds synthesized from similar structural frameworks have been evaluated for their antimicrobial activities. For instance, studies involving the synthesis of thiazole derivatives have demonstrated moderate to high antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Kubba & Rahim, 2018).
Computational Studies
- Computational studies, including molecular docking, have been utilized to predict the interaction of these compounds with biological targets. These studies help in understanding the potential biological activities of the compounds and guiding the design of molecules with enhanced efficacy (Shahana & Yardily, 2020).
Potential Bioisosteres
- Research has also focused on the synthesis of potential bioisosteres of known inhibitors, like salicylidene acylhydrazides, for specific biological applications such as inhibiting type III secretion in Gram-negative bacteria. These efforts aim to identify new therapeutic agents with improved properties (Hillgren et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
[2-(2-bromophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOLAHDDPDJXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733969 | |
| Record name | [2-(2-Bromophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-Bromophenyl)thiazol-4-yl)methanol | |
CAS RN |
885280-50-2 | |
| Record name | [2-(2-Bromophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



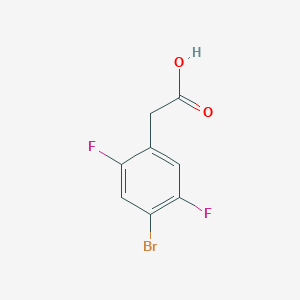
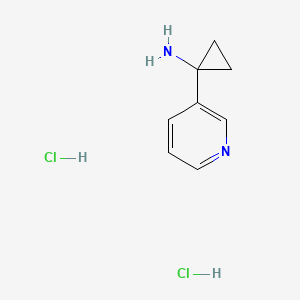
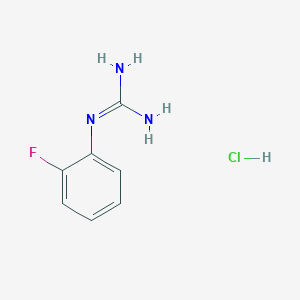
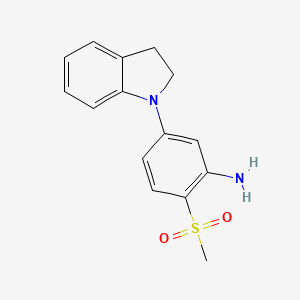
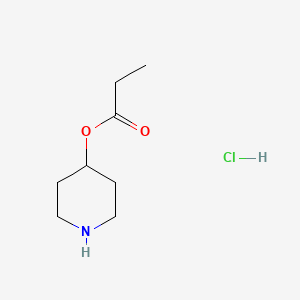
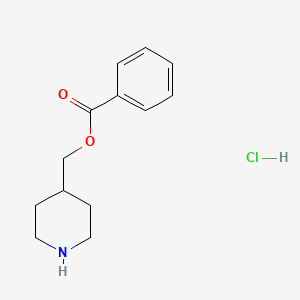
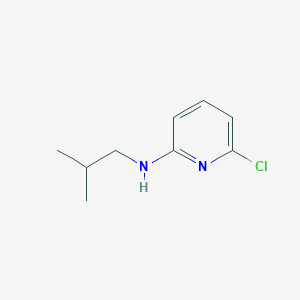
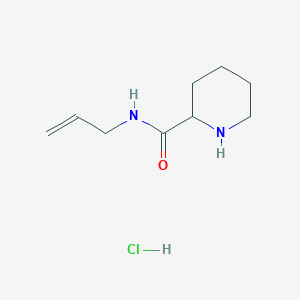
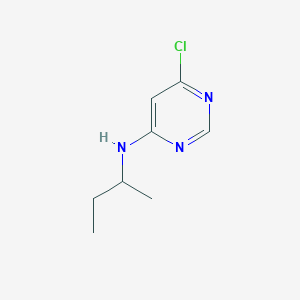
![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)
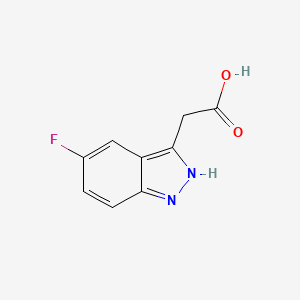
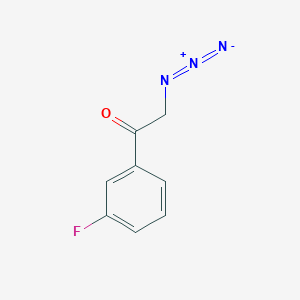
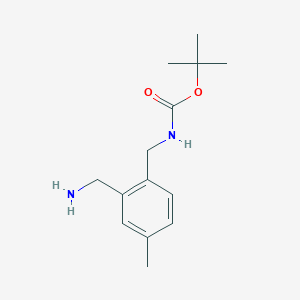
![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)